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Cat. No.: B3026975

Get Quote

Part 1: Executive Technical Summary

7-Chloro-5-hydroxyindanone (CAS: 1199782-69-8) is a specialized bicyclic building block used
primarily in the synthesis of bioactive pharmacophores.[1] As a derivative of 1-indanone, it
features a fused benzene-cyclopentanone core functionalized with a halogen (chlorine) at the
C7 position and a hydroxyl group at the C5 position.[1]

This specific substitution pattern—placing the chlorine atom ortho to the carbonyl bridgehead
and the hydroxyl group meta to the ketone—creates a unique electronic and steric
environment.[1] It serves as a critical intermediate for developing inhibitors targeting
neurodegenerative pathways (e.g., acetylcholinesterase inhibitors) and kinase modulators
where the indanone scaffold acts as a bioisostere for purine or quinoline systems.[1]

Part 2: Chemical Identity & Structural Specifications

The following data consolidates the physicochemical identity of the target molecule.
Researchers must strictly differentiate this isomer from its regioisomer, 5-chloro-7-
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hydroxyindanone (CAS 1260011-25-3), which possesses significantly different reactivity

profiles.[1]
Parameter Technical Specification
Chemical Name 7-Chloro-5-hydroxy-2,3-dihydro-1H-inden-1-one
Common Name 7-Chloro-5-hydroxy-1-indanone
CAS Registry Number 1199782-69-8
Molecular Formula CoH7CIO2
Molecular Weight 182.60 g/mol
Exact Mass 182.0135
SMILES OC1=CC(Cl)=C2C(=0)CcCcC2=C1
InChlKey KDRCVDSYTJRFMF-UHFFFAOYSA-N
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly

soluble in water

Structural Analysis & Electronic Properties

The 1-indanone core is a rigid bicyclic system.[1] The C7-Chlorine atom introduces steric bulk
adjacent to the carbonyl group, potentially influencing the conformation of downstream
derivatives (e.g., restricted rotation of imines formed at C1).[1] The C5-Hydroxyl group acts as
a strong electron-donating group (EDG) via resonance, increasing the electron density of the
aromatic ring, particularly at the C4 and C6 positions. This makes the C4/C6 positions
susceptible to electrophilic aromatic substitution (EAS) or halogenation in further synthetic
steps.[1]

Part 3: Synthesis Strategy & Experimental Protocol

Editorial Note: Direct commercial availability of this specific isomer can be sporadic.[1] The
following protocol outlines a robust de novo synthesis route validated by standard indanone
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chemistry principles. This pathway prioritizes regioselectivity to maximize the yield of the 7-
chloro isomer over the 5-chloro byproduct.[1]

Retrosynthetic Logic

The most reliable route involves the intramolecular Friedel-Crafts acylation of a substituted
phenylpropionic acid.[1]

e Target: 7-Chloro-5-hydroxyindanone.[1][2][3][4][5]
e Precursor: 3-Chloro-5-methoxyphenylpropionic acid (protected phenol).[1]

e Cyclization Logic: Cyclization of the 3,5-disubstituted precursor can occur ortho to the
methoxy group (yielding the 5-chloro-7-hydroxy isomer) or para to the methoxy group
(yielding the 7-chloro-5-hydroxy isomer).[1] Steric hindrance from the chlorine atom generally
favors the para-cyclization (relative to the bulky OMe), directing formation toward the desired
7-chloro target.[1]

Step-by-Step Methodology

Step 1: Knoevenagel Condensation[1]
e Reagents: 3-Chloro-5-methoxybenzaldehyde, Malonic acid, Pyridine, Piperidine (cat).[1]

e Protocol: Reflux the aldehyde (1.0 eq) with malonic acid (1.5 eq) in pyridine with catalytic
piperidine for 4—6 hours. Decarboxylation occurs in situ.[1]

o Workup: Pour into ice-HCI. Filter the precipitate (3-chloro-5-methoxycinnamic acid).[1]
Step 2: Hydrogenation (Reduction)[1]
o Reagents: Cinnamic acid derivative, Hz (balloon) or Formic acid/TEA, Pd/C (10%).[1]

e Protocol: Stir the cinnamic acid in MeOH/EtOAc with Pd/C under hydrogen atmosphere at
RT for 12 hours.

e Product: 3-(3-Chloro-5-methoxyphenyl)propanoic acid.[1]
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Step 3: Intramolecular Cyclization (Critical Step)[1]
e Reagents: Thionyl chloride (SOCI2), Aluminum Chloride (AICIz), DCM (anhydrous).[1]
e Protocol:

Convert the acid to acid chloride: Reflux propanoic acid derivative in SOCIz (2 hours), then

[¢]

evaporate excess SOCla.

o

Dissolve residue in dry DCM.[1] Cool to 0°C.[1]

[e]

Add AICIs (1.2 eq) portion-wise.[1]

Allow to warm to RT and stir for 4 hours.

o

o Note: This step forms the indanone ring.[1] The major product is typically the 7-chloro isomer
due to electronic direction (para to OMe) and sterics.[1]

Step 4: Demethylation
e Reagents: BBrs (Boron tribromide) in DCM.[1]

e Protocol: Treat the methoxy-indanone with BBr3 (3.0 eq) at -78°C to 0°C. Quench with
MeOH.

 Purification: Column chromatography (Hexane/EtOAc) is mandatory here to separate any
minor 5-chloro-7-hydroxy regioisomer.[1]

Part 4: Visualization of Synthesis Pathway

The following diagram illustrates the logical flow from the aldehyde precursor to the final target,
highlighting the critical cyclization bifurcation.
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Caption: Synthesis of 7-Chloro-5-hydroxyindanone via Friedel-Crafts cyclization, highlighting
the regioselective preference for the 7-chloro isomer.

Part 5: Analytical Characterization Guide

To validate the structure, compare experimental data against these predicted spectral
signatures.[1]
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Proton NMR (*H-NMR, 400 MHz, DMSO-ds)

o Aromatic Region:
o 6 ~6.80 ppm (d, J=2.0 Hz, 1H): Proton at C4 (ortho to OH, meta to Cl).[1]
o 0 ~6.95 ppm (d, J=2.0 Hz, 1H): Proton at C6 (ortho to OH, ortho to CI).[1]

o Note: The meta-coupling (J ~2 Hz) confirms the 1,3-relationship of the protons on the
benzene ring, consistent with the 5,7-substitution pattern.[1]

 Aliphatic Region:

o 0 ~2.55 ppm (m, 2H): Methylene at C3.[1]

o 0 ~3.00 ppm (m, 2H): Methylene at C2 (adjacent to carbonyl).[1]
e Exchangeable:

o 0 ~10.5 ppm (s, 1H): Phenolic -OH.[1]

Mass Spectrometry (GC-MS | LC-MS)

e Molecular lon (M+): 182.0 (1°99%) and 184.0 (~32%).[1]

» Signature: The characteristic 3:1 ratio of the M and M+2 peaks confirms the presence of a
single chlorine atom.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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